(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline typically involves multiple steps, starting from a basic ergoline structure
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors, followed by purification processes like crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can introduce different functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline can be used as a precursor for synthesizing other complex molecules or as a reagent in various organic reactions.
Biology
Biologically, ergoline derivatives are studied for their interactions with neurotransmitter receptors, making them valuable in neuropharmacology research.
Medicine
Medically, compounds like this compound are investigated for their potential therapeutic effects, including anti-migraine and anti-Parkinsonian properties.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action for (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other ergoline derivatives.
Properties
CAS No. |
129134-95-8 |
---|---|
Molecular Formula |
C22H23ClN2O2S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(6aR,9R)-4-(4-chlorophenyl)sulfonyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-19-18-4-3-5-20-22(18)15(11-21(19)24(2)12-14)13-25(20)28(26,27)17-8-6-16(23)7-9-17/h3-9,13-14,19,21H,10-12H2,1-2H3/t14-,19?,21-/m1/s1 |
InChI Key |
NTPWDWFGYUNUGP-ZEMWXQFSSA-N |
Isomeric SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
Canonical SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.